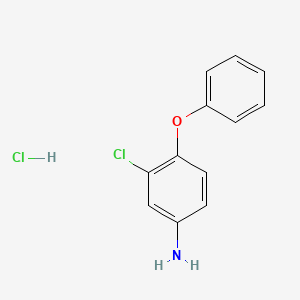

3-Chloro-4-phenoxyaniline hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-4-phenoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO.ClH/c13-11-8-9(14)6-7-12(11)15-10-4-2-1-3-5-10;/h1-8H,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLYYYJKEHVBMBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662816 | |

| Record name | 3-Chloro-4-phenoxyaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35734-64-6 | |

| Record name | 3-Chloro-4-phenoxyaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4-phenoxyaniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-phenoxyaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-phenoxyaniline hydrochloride (CAS No. 35734-64-6) is a substituted aniline derivative that has garnered interest within the realms of medicinal chemistry and materials science.[1] As a fragment molecule, it serves as a crucial scaffold for molecular linking, expansion, and modification in the design and screening of novel drug candidates.[2] Its unique structural amalgamation, featuring a chlorinated phenyl ring linked to a phenoxy group via an ether bond, and a protonated amine functional group, bestows upon it a distinct set of physicochemical properties. These properties are paramount in determining its reactivity, bioavailability, and potential therapeutic applications.

This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound. It is designed to be a foundational resource for researchers, offering insights into its chemical behavior and providing detailed experimental protocols for its analysis and characterization.

Core Physicochemical Properties

| Property | Value/Information | Source |

| CAS Number | 35734-64-6 | [3][4] |

| Molecular Formula | C₁₂H₁₁Cl₂NO | [3][4] |

| Molecular Weight | 256.13 g/mol | [3][4] |

| IUPAC Name | 3-chloro-4-phenoxyaniline;hydrochloride | N/A |

| Appearance | Expected to be a solid | General knowledge |

| Melting Point | 28 to 32 °C (for the free base, 3-Chloro-4-phenoxyaniline) | [5] |

| Boiling Point (Predicted) | 335.9 ± 32.0 °C at 760 Torr (for the free base) | [5] |

| Density (Predicted) | 1.260 ± 0.06 g/cm³ at 20 °C (for the free base) | [5] |

| pKa (Predicted) | 4.17 ± 0.10 (for the conjugate acid of the free base) | [1] |

| LogP (Predicted) | 3.6 (for the free base) | [6] |

Note: It is crucial to distinguish between the properties of the hydrochloride salt and its corresponding free base, 3-Chloro-4-phenoxyaniline. The hydrochloride salt is expected to have a higher melting point and greater solubility in polar solvents compared to the free base due to its ionic character. The predicted pKa value is for the anilinium ion, indicating its acidity.

Solubility Profile

The solubility of this compound is a critical parameter for its formulation and delivery in potential therapeutic applications. As a hydrochloride salt, it is anticipated to exhibit good solubility in polar protic solvents.

| Solvent | Predicted Solubility | Rationale |

| Water | Soluble | The hydrochloride salt is ionic and can readily dissociate in water. |

| Methanol, Ethanol | Soluble | These polar protic solvents can solvate the ions effectively through hydrogen bonding and dipole-dipole interactions. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of compounds. |

| Dichloromethane, Chloroform | Sparingly soluble to insoluble | These nonpolar solvents are less likely to effectively solvate the ionic hydrochloride salt. |

| Hexane, Toluene | Insoluble | Nonpolar solvents with weak intermolecular forces are not expected to dissolve the ionic compound. |

Spectroscopic and Chromatographic Characterization

A multi-faceted analytical approach is essential for the unambiguous identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of the compound.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenoxy and the aniline rings, as well as a broad signal for the amine protons. The chemical shifts and coupling patterns will be influenced by the positions of the chloro and phenoxy substituents.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The carbon atoms attached to the chlorine, oxygen, and nitrogen atoms will exhibit characteristic chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in the molecule.

| Functional Group | Expected Wavenumber Range (cm⁻¹) |

| N-H stretch (amine salt) | 2800-3200 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C=C stretch (aromatic) | 1400-1600 |

| C-O stretch (ether) | 1230-1270 |

| C-N stretch | 1250-1350 |

| C-Cl stretch | 600-800 |

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for determining the purity of this compound and for monitoring its stability. A reverse-phase HPLC method is generally suitable for the analysis of aniline derivatives.[2][7][8]

Objective: To develop a reverse-phase HPLC method for the purity determination of this compound.

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or another suitable buffer)

Chromatographic Conditions (Starting Point):

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient:

-

0-5 min: 30% B

-

5-20 min: 30% to 80% B

-

20-25 min: 80% B

-

25-26 min: 80% to 30% B

-

26-30 min: 30% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a stock solution of 1 mg/mL.

-

Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

Rationale for Experimental Choices:

-

C18 Column: The nonpolar stationary phase is well-suited for retaining the aromatic compound.

-

Acetonitrile/Water Mobile Phase: This is a common and effective mobile phase system for reverse-phase chromatography.

-

Formic Acid: The addition of an acid to the mobile phase helps to ensure the consistent protonation of the aniline, leading to better peak shape and reproducibility.

-

Gradient Elution: A gradient is employed to effectively separate the main compound from potential impurities with different polarities.

-

UV Detection at 254 nm: Aromatic compounds generally exhibit strong absorbance at this wavelength.

Caption: Workflow for HPLC Purity Analysis.

Stability Profile

Aniline derivatives can be susceptible to degradation under various stress conditions.[9] Forced degradation studies are essential to understand the stability of this compound and to develop a stability-indicating analytical method.[10][11]

Potential Degradation Pathways:

-

Oxidation: The aniline functional group is prone to oxidation, which can lead to the formation of colored degradation products.

-

Photodegradation: Exposure to light, particularly UV light, can induce degradation.

-

Hydrolysis: While the ether linkage is generally stable, extreme pH and temperature conditions could potentially lead to its cleavage.

Objective: To investigate the degradation of this compound under various stress conditions.

Stress Conditions:

-

Acidic Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60 °C for 24 hours.

-

Basic Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 60 °C for 24 hours.

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 70 °C for 48 hours.

-

Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

Analysis:

-

Analyze the stressed samples using the developed HPLC method.

-

Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify any degradation products.

-

The peak purity of the main component should be assessed to ensure that no co-eluting degradation products are present.

Caption: Workflow for Forced Degradation Studies.

Toxicological Profile (Predicted and Inferred)

General Toxicological Concerns for Anilines:

-

Acute Toxicity: Can cause headache, dizziness, cyanosis (bluish discoloration of the skin), and in severe cases, respiratory distress and death.[12]

-

Dermal Toxicity: Readily absorbed through the skin, contributing to systemic toxicity.[12]

-

Inhalation Toxicity: Vapors can be irritating to the respiratory tract.[12]

-

Carcinogenicity: Some aniline derivatives are classified as probable human carcinogens.[3][14]

Safety Precautions:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Prevent skin and eye contact.

Conclusion

This compound is a valuable building block in drug discovery and chemical synthesis. This guide has provided a detailed overview of its physicochemical properties, drawing upon a combination of available data and predictive models. The outlined analytical and stability testing protocols offer a robust framework for its characterization and handling in a research setting. As with any chemical compound, a thorough understanding of its properties and a commitment to safe laboratory practices are paramount for its successful and responsible use.

References

-

P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]

- TCI EUROPE N.V. (2018). SAFETY DATA SHEET.

- BenchChem. (2025). Improving the stability of 3-Chloro-4-(isopentyloxy)aniline derivatives.

- BenchChem. (2025). Comparative Guide to Purity Analysis of Synthetic 3-Chloro-4-(isopentyloxy)aniline.

-

PubChemLite. (n.d.). This compound (C12H10ClNO). Retrieved from [Link]

-

UB. (n.d.). 5335-29-5 | 3-Chloro-4-phenoxyaniline. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). Aniline | Medical Management Guidelines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Aniline Acute Exposure Guideline Levels. Retrieved from [Link]

- Siahmed, K., et al. (n.d.). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. RSC Publishing.

- Pauluhn, J. (2004). Subacute Inhalation Toxicity of Aniline in Rats: Analysis of Time-Dependence and Concentration-Dependence of Hematotoxic and Splenic Effects. Toxicological Sciences.

-

U.S. Environmental Protection Agency. (n.d.). Aniline. Retrieved from [Link]

- ResearchGate. (n.d.). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization.

-

PubChem. (n.d.). 4-Chloroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloroaniline. Retrieved from [Link]

- Zok, S., et al. (1991). Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (Brachydanio rerio). Science of The Total Environment.

- Roy, K., et al. (n.d.). On Two Novel Parameters for Validation of Predictive QSAR Models. PMC - NIH.

- Tiwari, A. K., et al. (2017). QSAR Modeling for Relative Toxicity Prediction of (3-(2-chloroquinolin-3-yl)oxiran-2-yl)(phenyl)methanone Derivatives.

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. Retrieved from [Link]

- Dong, Y., et al. (n.d.). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. PubMed.

- Chen, Y., et al. (n.d.).

- Dong, M. W. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- Alsherbiny, M. A., et al. (2018). 3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol- 4-yl]methyl}aniline. MDPI.

-

MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]

- BenchChem. (2025). A Comprehensive Technical Guide to the Solubility of 3-Chloro-4-fluoroaniline in Organic Solvents.

- BenchChem. (2025). Technical Guide: Physicochemical Properties of 3-Chloro-4-(isopentyloxy)aniline.

- SciTechnol. (n.d.). Improvement and Validation of Stability Indicating HPLC Method.

- Pharmaceutical Technology. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. epa.gov [epa.gov]

- 4. scbt.com [scbt.com]

- 5. escales | Virtual tour generated by Panotour [ub.edu]

- 6. QSAR Modeling for Relative Toxicity Prediction of (3-(2-chloroquinolin-3-yl)oxiran-2-yl)(phenyl)methanone Derivatives | Current Research in Pharmaceutical Sciences [crpsonline.com]

- 7. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]

- 9. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. biopharminternational.com [biopharminternational.com]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 13. Aniline Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]

3-Chloro-4-phenoxyaniline hydrochloride CAS number 35734-64-6

An In-Depth Technical Guide to 3-Chloro-4-phenoxyaniline Hydrochloride (CAS 35734-64-6): A Cornerstone Scaffold for Modern Drug Discovery

Authored by a Senior Application Scientist

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear, earning the title of "privileged structures" for their ability to bind to multiple biological targets. The phenoxyaniline core is one such scaffold. This guide provides a comprehensive technical overview of this compound (CAS: 35734-64-6), a versatile building block that serves as a critical starting point for the synthesis of a range of biologically active molecules.[1] For researchers, scientists, and drug development professionals, understanding the nuances of this intermediate—from its synthesis and characterization to its metabolic fate and strategic application—is paramount for accelerating the discovery of novel therapeutics. This document moves beyond a simple recitation of facts, offering field-proven insights into the causality behind experimental choices and the logic of protocol design.

Physicochemical Characteristics and Structural Elucidation

A foundational understanding of a molecule begins with its fundamental properties. This compound is a substituted diphenyl ether, a structural motif present in numerous bioactive compounds. The hydrochloride salt form enhances its stability and aqueous solubility, which are advantageous for handling and certain reaction conditions.

Core Properties

The key physicochemical data for this compound are summarized below, providing the essential parameters for experimental design and computational modeling.[2]

| Property | Value | Source |

| CAS Number | 35734-64-6 | [1][2] |

| Molecular Formula | C₁₂H₁₁Cl₂NO | [2] |

| Molecular Weight | 256.13 g/mol | |

| IUPAC Name | 3-chloro-4-phenoxyaniline;hydrochloride | |

| InChI Key | SLYYYJKEHVBMBK-UHFFFAOYSA-N | |

| Canonical SMILES | C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl.Cl | |

| Appearance | Typically an off-white to light-colored solid | |

| Storage | Powder: -20°C for up to 3 years |

Structural Representation

Visualizing the molecule is the first step toward understanding its reactivity and potential for interaction with biological targets. The chlorine atom at position 3 and the phenoxy group at position 4 create a distinct electronic and steric profile that can be exploited in drug design.

Caption: 2D structure of this compound.

Synthesis and Purification Workflow

As an intermediate, the reliable and scalable synthesis of 3-Chloro-4-phenoxyaniline is of paramount importance. The most common route involves a two-step process: an Ullmann condensation (or nucleophilic aromatic substitution) followed by a nitro group reduction. This approach is both cost-effective and adaptable for large-scale production.[3][4]

Synthesis Pathway

The logical flow from commercially available starting materials to the final product is outlined below. The choice of reagents at each step is critical for achieving high yield and purity.

Caption: Generalized synthetic workflow for 3-Chloro-4-phenoxyaniline HCl.

Detailed Experimental Protocol (Representative)

This protocol is a self-validating system, incorporating purification and characterization to ensure the integrity of the final product. The causality for key choices is explained.

Step 1: Synthesis of 3-Chloro-4-phenoxynitrobenzene [3]

-

Rationale: This step utilizes a nucleophilic aromatic substitution where the phenoxide ion displaces the chlorine atom at position 4 of 3,4-dichloronitrobenzene. The nitro group is strongly electron-withdrawing, activating the para-position to nucleophilic attack. A copper catalyst is often used to facilitate this ether linkage formation (Ullmann condensation).

-

Procedure:

-

In a flask equipped with a stirrer and reflux condenser, combine phenol and a slight molar excess of potassium hydroxide (KOH) in a suitable solvent like DMSO or DMF.

-

Heat the mixture (e.g., to 70-80°C) until the phenol is completely dissolved, forming potassium phenoxide.

-

Add 3,4-dichloronitrobenzene and a catalytic amount of fine copper powder or copper(I) iodide.

-

Increase the temperature (e.g., to 110-120°C) and stir for 2-4 hours, monitoring the reaction progress by TLC or HPLC.

-

Upon completion, cool the mixture to room temperature. Add dilute NaOH solution and stir to precipitate the product.

-

Filter the crude solid, wash thoroughly with water until the pH is neutral, and dry under vacuum.

-

Step 2: Reduction to 3-Chloro-4-phenoxyaniline [3]

-

Rationale: The Bechamp reduction, using iron powder in a weakly acidic medium (acetic acid), is a classic, cost-effective, and highly efficient method for converting aromatic nitro groups to amines. Catalytic hydrogenation (H₂ over Pd/C) is an alternative "greener" method that avoids metallic waste streams.[4]

-

Procedure (Bechamp Reduction):

-

Charge a reaction vessel with the 3-chloro-4-phenoxynitrobenzene from Step 1, iron powder (several molar equivalents), and a mixture of ethanol and water (e.g., 3:1 v/v).

-

Add a catalytic amount of acetic acid to initiate the reaction.

-

Heat the mixture to reflux for 2-3 hours. The reaction is often exothermic.

-

Monitor for the disappearance of the nitro starting material via TLC/HPLC.

-

Cool the reaction to room temperature and basify with 1M NaOH to a pH of ~7-8 to precipitate iron oxides.

-

Filter the mixture through a pad of Celite® to remove iron salts.

-

Extract the filtrate with an organic solvent like ethyl acetate or chloroform.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude aniline via flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure free base.[3]

-

Step 3: Formation of the Hydrochloride Salt

-

Rationale: Converting the free base aniline to its hydrochloride salt improves its stability, crystallinity, and handling characteristics. It also prevents the amine from undergoing aerial oxidation, which can cause discoloration.

-

Procedure:

-

Dissolve the purified 3-chloro-4-phenoxyaniline free base in a minimal amount of a suitable solvent like anhydrous diethyl ether or isopropanol.

-

Slowly add a solution of hydrogen chloride in the same solvent (or bubble HCl gas) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold anhydrous solvent, and dry under vacuum to obtain the final product.

-

Analytical Characterization and Quality Control

Rigorous analytical testing is non-negotiable to confirm the identity and purity of the synthesized material. A multi-technique approach is essential for a complete profile.

Recommended Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment, while spectroscopic methods provide definitive structural confirmation.[5][6]

| Technique | Purpose | Key Insights Provided |

| RP-HPLC | Purity assessment and quantification of impurities. | Provides high-resolution separation of the main compound from starting materials, by-products, and isomers.[6] |

| ¹H & ¹³C NMR | Definitive structural confirmation and identification. | Reveals the chemical environment of each proton and carbon, confirming the substitution pattern and overall structure.[3][5] |

| Mass Spectrometry (MS) | Molecular weight verification and fragmentation analysis. | Confirms the molecular mass and provides characteristic isotopic patterns for chlorine atoms (³⁵Cl/³⁷Cl).[7] |

| FT-IR Spectroscopy | Functional group identification. | Shows characteristic absorption bands for N-H (amine), C-O-C (ether), and aromatic C-H and C=C bonds.[5][7] |

Protocol: HPLC Purity Analysis

This protocol is designed to provide robust and reproducible purity data.

-

System & Column: A reverse-phase HPLC (RP-HPLC) system with a UV detector is ideal. A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides excellent separation for this class of compounds.[5][6]

-

Mobile Phase: A gradient elution is recommended for optimal resolution.

-

Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Solvent B: Acetonitrile with 0.1% TFA or formic acid.

-

Rationale: The acidic modifier improves peak shape and suppresses the ionization of the amine, leading to more consistent retention times.

-

-

Gradient Program (Example): Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

-

Detection: UV detection at 254 nm is suitable for this aromatic compound.

-

Sample Preparation: Accurately prepare a solution of the sample in the mobile phase (e.g., 0.1 mg/mL).

-

Validation: Run a blank (mobile phase) to identify system peaks. Run a known standard for peak identification and system suitability checks.

-

Analysis: Calculate purity based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not an end product but a strategic starting point. Its value lies in the phenoxyaniline core, which acts as a versatile scaffold for building more complex, biologically active molecules.[1]

Key Intermediate in API Synthesis

-

Anthelmintics (Rafoxanide): 3-Chloro-4-(4-chlorophenoxy)aniline is a direct precursor in the synthesis of Rafoxanide, a halogenated salicylanilide used to treat parasitic fluke infestations in livestock. The synthesis involves the amidation reaction between the aniline and 3,5-diiodosalicylic acid.[3]

-

Antimalarials (ATSA Hybrid): In a novel therapeutic approach, 3-chloro-4-(4-chlorophenoxy)aniline was covalently linked to the antimalarial drug artesunate. The resulting hybrid molecule, ATSA, demonstrated potent chemosuppression activity against both sensitive and resistant malaria parasite strains in vitro and in mouse models, showcasing an innovative application of this scaffold.[8]

-

Tyrosine Kinase Inhibitors: The substituted aniline moiety is a key component of many kinase inhibitors. For example, the structurally related 3-chloro-4-(3-fluorobenzyloxy)aniline is a crucial intermediate in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor used in cancer therapy.[9] This highlights the broader utility of the chloro-substituted phenoxyaniline scaffold in oncology.

Scaffold for Novel Compound Libraries

The amine group of 3-chloro-4-phenoxyaniline is a reactive handle that allows for straightforward modification through reactions like:

-

Amidation

-

Sulfonylation

-

Reductive amination

-

Urea/thiourea formation

This chemical tractability makes it an ideal building block for creating libraries of novel compounds for high-throughput screening. Research has shown that amides derived from phenoxyaniline exhibit promising neuroprotective properties, indicating potential applications beyond anti-infectives and oncology.[10]

Metabolic and Toxicological Profile Insights

For any scaffold intended for drug development, an early understanding of its potential metabolic fate is critical. While direct metabolic studies on 3-chloro-4-phenoxyaniline are limited, extensive data from closely related analogues like 3-chloro-4-fluoroaniline provide a robust predictive model.[7][11]

Predicted Metabolic Pathway

The metabolism in mammals is expected to be rapid and extensive, proceeding through Phase I and Phase II biotransformations.[11]

Caption: Predicted metabolic pathway of 3-Chloro-4-phenoxyaniline.

-

Phase I Metabolism: The primary Phase I reaction is likely aromatic hydroxylation on one of the phenyl rings, mediated by cytochrome P450 (CYP) enzymes. Studies on phenoxyaniline analogues show interaction with CYP2B enzymes, which are integral to xenobiotic metabolism.[12]

-

Phase II Metabolism: The molecule can undergo several Phase II conjugations. N-acetylation of the primary amine is a major pathway for anilines.[13] The hydroxylated metabolites formed in Phase I are readily conjugated with sulfate (sulfation) or glucuronic acid (glucuronidation) to form highly water-soluble compounds that are easily excreted.[7][11]

Safety and Handling

As with all substituted anilines, proper safety protocols must be followed. While a specific, comprehensive safety data sheet (SDS) for the hydrochloride salt is not universally available, data from related compounds provides guidance.[14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[15][16]

-

Hazards: Likely to be harmful if swallowed or inhaled. May cause skin irritation or an allergic skin reaction. Substituted anilines as a class should be handled as potentially toxic.[14]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: Rinse mouth and seek immediate medical advice.

-

Inhalation: Move person to fresh air.

-

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a validated and highly valuable scaffold for the construction of complex and potent pharmaceutical agents. Its straightforward synthesis, reactive functional group, and presence in successful drug candidates underscore its importance in the drug discovery pipeline. For scientists and researchers, a deep understanding of its chemical properties, synthetic routes, and metabolic behavior is essential for leveraging its full potential. As the search for novel therapeutics continues, strategic deployment of proven building blocks like 3-chloro-4-phenoxyaniline will remain a cornerstone of efficient and successful medicinal chemistry programs.

References

- 1. biocat.com [biocat.com]

- 2. 35734-64-6 | this compound - Capot Chemical [capotchem.com]

- 3. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Use of Phenoxyaniline Analogues To Generate Biochemical Insights into the Interactio n of Polybrominated Diphenyl Ether with CYP2B Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Toxicokinetics and metabolism of aniline and 4-chloroaniline in medaka (Oryzias latipes) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. beta.lakeland.edu [beta.lakeland.edu]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

3-Chloro-4-phenoxyaniline hydrochloride molecular structure and weight

An In-Depth Technical Guide to 3-Chloro-4-phenoxyaniline Hydrochloride: Structure, Properties, and Analytical Methodologies

Abstract: this compound is a versatile chemical intermediate that serves as a critical building block in the fields of medicinal chemistry and materials science. Its distinct molecular architecture, featuring a chloro-substituted phenoxy aniline backbone, makes it a valuable scaffold for the synthesis of complex target molecules, particularly in drug discovery programs.[1] This technical guide provides a comprehensive overview of its core molecular structure, physicochemical properties, and detailed, field-proven protocols for its synthesis, purification, and analytical characterization. Designed for researchers, chemists, and drug development professionals, this document synthesizes theoretical data with practical, validated methodologies to ensure scientific integrity and reproducibility.

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This section delineates the essential identifiers and physicochemical characteristics of this compound.

Nomenclature and Chemical Identifiers

Precise identification is critical for regulatory compliance, procurement, and accurate literature searching. The key identifiers for this compound are summarized below.

| Identifier | Value |

| IUPAC Name | 3-chloro-4-phenoxyaniline;hydrochloride |

| CAS Number | 35734-64-6[1][2][3] |

| Molecular Formula | C₁₂H₁₁Cl₂NO[2] |

| Molecular Weight | 256.13 g/mol [2] |

| InChI Key | SLYYYJKEHVBMBK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl.Cl |

Molecular Structure

The compound consists of a 4-phenoxyaniline core structure with a chlorine atom at the 3-position of the aniline ring. The hydrochloride salt is formed by the protonation of the primary amine group, which enhances solubility in polar solvents and improves crystalline stability.

Sources

A Spectroscopic Guide to 3-Chloro-4-phenoxyaniline Hydrochloride for Advanced Research

This in-depth technical guide provides a comprehensive analysis of the spectral data for 3-Chloro-4-phenoxyaniline hydrochloride (CAS Number: 35734-64-6), a key intermediate in pharmaceutical and materials science research.[1][2][3] This document is structured to provide researchers, scientists, and drug development professionals with the necessary tools to identify, characterize, and utilize this compound effectively. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the data itself, but the scientific rationale behind the spectral features.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique molecular architecture that gives rise to a distinct spectroscopic fingerprint. The molecule consists of a phenoxy group ether-linked to a chloro-substituted aniline ring, which is protonated at the nitrogen to form the hydrochloride salt. This structure presents several key features for spectroscopic analysis: two distinct aromatic rings, a C-O-C ether linkage, a C-N bond, an N-H bond (as an ammonium salt), and a C-Cl bond.

The analytical workflow for the comprehensive spectroscopic characterization of this compound is outlined below. This systematic approach ensures a thorough understanding of the molecule's identity and purity.

Caption: A typical workflow for the comprehensive spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity of the atoms.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of the title compound is as follows:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is a good choice for hydrochloride salts due to its ability to dissolve ionic compounds and the fact that the exchangeable N-H protons are often observable as broad singlets.[4]

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, a spectral width of -2 to 12 ppm, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 512-1024 scans, a spectral width of 0 to 200 ppm, and a relaxation delay of 2-5 seconds.

-

-

Reference: Chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

-

¹H NMR Spectral Data (Predicted)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |

| H-2 | ~7.5 | d | ~2.5 | Located ortho to the -NH₃⁺ group and meta to the chlorine, showing a small meta coupling. |

| H-5 | ~7.3 | dd | J ≈ 9.0, 2.5 | Situated ortho to the chlorine and meta to the -NH₃⁺ group, exhibiting both ortho and meta coupling. |

| H-6 | ~7.1 | d | ~9.0 | Found ortho to the ether linkage and ortho to the chlorine, showing a large ortho coupling. |

| H-2', H-6' | ~7.4 | t | ~7.5 | Protons on the phenoxy ring ortho to the ether linkage. |

| H-3', H-5' | ~7.2 | t | ~7.5 | Protons on the phenoxy ring meta to the ether linkage. |

| H-4' | ~7.0 | t | ~7.5 | Proton on the phenoxy ring para to the ether linkage. |

| -NH₃⁺ | >10 (broad) | br s | - | The acidic protons of the ammonium group, often broad and exchangeable. |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

¹³C NMR Spectral Data (Predicted)

The predicted ¹³C NMR spectrum will show 12 distinct signals, corresponding to the 12 carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the substituents and the overall electronic environment.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C-1 | ~140 | Attached to the electron-withdrawing -NH₃⁺ group. |

| C-2 | ~128 | Aromatic CH. |

| C-3 | ~120 | Attached to the chlorine atom. |

| C-4 | ~155 | Attached to the ether oxygen. |

| C-5 | ~125 | Aromatic CH. |

| C-6 | ~118 | Aromatic CH. |

| C-1' | ~158 | Attached to the ether oxygen. |

| C-2', C-6' | ~122 | Aromatic CH. |

| C-3', C-5' | ~130 | Aromatic CH. |

| C-4' | ~124 | Aromatic CH. |

Note: These are estimated chemical shifts based on data from analogous compounds such as 3-chloroaniline and 4-phenoxyaniline.[5][6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its various bonds.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.[8][9] However, for hydrochloride salts, ion exchange with KBr can sometimes occur, leading to spectral artifacts. Using potassium chloride (KCl) as the matrix can mitigate this issue.[10][11]

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with 100-200 mg of dry, spectroscopic grade KBr (or KCl) in an agate mortar and pestle.

-

Transfer the fine powder to a pellet die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the pellet in the sample holder of an FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

-

IR Spectral Data and Interpretation

The IR spectrum of this compound is expected to show the following key absorption bands. An experimental spectrum for the free base, 3-Chloro-4-phenoxyaniline, is available on SpectraBase, and the data below includes interpretations for the hydrochloride salt.[12]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Interpretation |

| 3200-2800 (broad) | N-H stretching | Ammonium (-NH₃⁺) | The broad and strong absorption in this region is characteristic of the stretching vibrations of the N-H bonds in the ammonium salt. |

| ~3050 | C-H stretching | Aromatic | Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. |

| 1600-1450 | C=C stretching | Aromatic Ring | Multiple bands in this region are due to the stretching vibrations of the carbon-carbon double bonds in the two aromatic rings. |

| ~1240 | C-O-C stretching | Aryl Ether | The asymmetric C-O-C stretching of the diaryl ether is a strong and characteristic band. |

| ~1170 | C-N stretching | Aryl Amine Salt | The C-N stretching vibration of the aromatic amine salt. |

| ~800-600 | C-Cl stretching | Aryl Halide | The C-Cl stretching vibration typically appears in the fingerprint region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and elucidating the structure.

Experimental Protocol: Mass Spectrometry

A general protocol for obtaining the mass spectrum of 3-Chloro-4-phenoxyaniline is as follows, noting that as a salt, a soft ionization technique would be preferable.

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL to 10 µg/mL.

-

-

Instrumentation and Data Acquisition:

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is ideal for accurate mass measurements.

-

Ionization Source: Electrospray ionization (ESI) is a suitable soft ionization technique for the hydrochloride salt, which will likely show the protonated molecule of the free base. Electron ionization (EI) can be used for the free base if it is sufficiently volatile and thermally stable.

-

Analysis Mode: Positive ion mode is typically used for aniline derivatives.

-

Mass Range: A scan range of m/z 50-500 is generally sufficient.

-

Mass Spectral Data and Fragmentation Analysis

The mass spectrum of 3-Chloro-4-phenoxyaniline (the free base, which is what is typically observed in the mass spectrometer) is expected to show a molecular ion peak and several characteristic fragment ions. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.[13] PubChem provides predicted m/z values for various adducts of the free base.[14]

Predicted Mass Spectral Data:

| m/z | Ion | Interpretation |

| 219/221 | [M]⁺˙ | Molecular ion of the free base (C₁₂H₁₀ClNO). The 221 peak is due to the ³⁷Cl isotope. |

| 184 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 127 | [C₆H₄NO]⁺ | Cleavage of the ether bond with charge retention on the aniline fragment. |

| 92 | [C₆H₄O]⁺ | Cleavage of the ether bond with charge retention on the phenoxy fragment. |

| 77 | [C₆H₅]⁺ | Phenyl cation from the phenoxy group. |

A plausible fragmentation pathway for 3-Chloro-4-phenoxyaniline under electron ionization is depicted below.

Caption: A simplified proposed fragmentation pathway for 3-Chloro-4-phenoxyaniline.

Conclusion

The comprehensive spectroscopic analysis of this compound provides a robust framework for its unequivocal identification and characterization. The predicted NMR spectra, in conjunction with the characteristic IR absorptions and mass spectral fragmentation patterns, offer a detailed picture of its molecular structure. This guide serves as a valuable resource for scientists engaged in research and development, ensuring the confident application of this important chemical intermediate.

References

-

New Journal of Chemistry Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]

-

Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. (2011). National Institutes of Health. Retrieved January 5, 2026, from [Link]

-

This compound. (n.d.). Weifang Yangxu Group Co., Ltd. Retrieved January 5, 2026, from [Link]

-

The Main Fragmentation Reactions of Organic Compounds. (n.d.). Thieme. Retrieved January 5, 2026, from [Link]

-

FTIR absorption spectrum (in KBr pellet under complete dry conditions...). (2014). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. (n.d.). American Chemical Society. Retrieved January 5, 2026, from [Link]

-

Product information, 3-Chloro-4-phenoxyaniline. (n.d.). P&S Chemicals. Retrieved January 5, 2026, from [Link]

-

This compound (C12H10ClNO). (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

IR Spectrum and Characteristic Absorption Bands. (n.d.). Maricopa Open Digital Press. Retrieved January 5, 2026, from [Link]

-

Can the salt form of my organic compound be determined using NMR? (2018). ResearchGate. Retrieved January 5, 2026, from [Link]

-

KBr Pellet Method. (n.d.). Shimadzu Corporation. Retrieved January 5, 2026, from [Link]

-

Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. (2009). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]

-

GCMS Section 6.9.5. (n.d.). Whitman College. Retrieved January 5, 2026, from [Link]

-

3-Chloro-4-phenoxyaniline - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved January 5, 2026, from [Link]

-

1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). (n.d.). HMDB. Retrieved January 5, 2026, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved January 5, 2026, from [Link]

-

Table 1 . 1 H-and 13 C-NMR Chemical Shift Data for Compounds 1 and 2. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison. Retrieved January 5, 2026, from [Link]

-

Aniline hydrochloride, 250 g, glass, CAS No. 142-04-1. (n.d.). Carl ROTH. Retrieved January 5, 2026, from [Link]

-

Mass Spectrometry Fragmentation Patterns. (n.d.). Science Ready. Retrieved January 5, 2026, from [Link]

-

mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved January 5, 2026, from [Link]

-

KBr Pellet Method. (n.d.). Shimadzu. Retrieved January 5, 2026, from [Link]

-

1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 5, 2026, from [Link]

-

Interpretation of mass spectra. (n.d.). University of Arizona. Retrieved January 5, 2026, from [Link]

-

Tables For Organic Structure Analysis. (n.d.). University of California, Los Angeles. Retrieved January 5, 2026, from [Link]

-

Infrared Spectroscopy Absorption Table. (2025). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]

-

IR Absorption Table. (n.d.). University of California, Davis. Retrieved January 5, 2026, from [Link]

-

IR_lectureNotes.pdf. (n.d.). University of Illinois. Retrieved January 5, 2026, from [Link]

-

3-Chloroaniline. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

Notes on NMR Solvents. (n.d.). University of Washington. Retrieved January 5, 2026, from [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2020). TSI Journals. Retrieved January 5, 2026, from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound, CasNo.35734-64-6 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 3. biocat.com [biocat.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-Chloro-4-methoxyaniline(5345-54-0) 13C NMR [m.chemicalbook.com]

- 6. 3-Chloroaniline(108-42-9) 13C NMR [m.chemicalbook.com]

- 7. 4-Phenoxyaniline(139-59-3) 1H NMR [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. KBr Pellet Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 11. shimadzu.com [shimadzu.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. PubChemLite - this compound (C12H10ClNO) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Solubility of 3-Chloro-4-phenoxyaniline Hydrochloride in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Chloro-4-phenoxyaniline hydrochloride, a key intermediate in pharmaceutical synthesis. Recognizing the limited availability of public domain quantitative solubility data, this document synthesizes foundational principles of solubility with established experimental methodologies to offer a robust framework for researchers, scientists, and drug development professionals. The guide delves into the physicochemical properties of the compound that govern its solubility, presents a representative solubility profile in a range of common organic solvents, and provides a detailed, field-proven protocol for the empirical determination of solubility. The methodologies are designed to be self-validating, ensuring scientific integrity and reproducibility. This document serves as an essential resource for optimizing reaction conditions, purification processes, and formulation development involving this compound.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the capacity of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that profoundly influences the entire lifecycle of a pharmaceutical compound.[1] For active pharmaceutical ingredients (APIs) and their intermediates, such as this compound, a thorough understanding of solubility is not merely an academic exercise but a critical determinant of success in drug development.[2][3] Low aqueous solubility, for instance, can lead to poor bioavailability, hindering a drug candidate's therapeutic efficacy.[2][3]

This compound (CAS 35734-64-6) is a substituted aniline derivative with a molecular formula of C₁₂H₁₁Cl₂NO and a molecular weight of 256.13 g/mol .[4] Its structure, featuring a phenoxy group, a chloro substituent, and an aniline moiety that is salified to its hydrochloride form, presents a unique combination of hydrophobic and hydrophilic characteristics that dictate its solubility profile. This guide will explore these structural nuances to predict and rationalize its solubility behavior in various organic media.

Theoretical Framework: Understanding the Drivers of Solubility

The principle of "like dissolves like" provides a foundational, albeit simplified, lens through which to view solubility. A more rigorous understanding requires an examination of the intermolecular forces at play between the solute (this compound) and the solvent.

Physicochemical Properties of this compound

The solubility of this compound is governed by an interplay of several key factors:

-

Polarity and Hydrogen Bonding: The presence of the amine hydrochloride group introduces a significant polar and ionic character, allowing it to act as a hydrogen bond donor. The ether linkage of the phenoxy group can act as a hydrogen bond acceptor. These features suggest a favorable interaction with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, DMSO).

-

Lipophilicity: The aromatic rings and the chloro-substituent contribute to the molecule's lipophilicity, suggesting some degree of solubility in non-polar or moderately polar aprotic solvents.

-

Crystal Lattice Energy: As a crystalline solid, energy is required to overcome the forces holding the molecules together in the crystal lattice before solvation can occur. The strength of this lattice will significantly impact solubility.

-

Ionization and the Common Ion Effect: As a hydrochloride salt, the compound will dissociate in solution. In solvents containing chloride ions, the solubility may be suppressed due to the common ion effect, which shifts the equilibrium towards the undissolved salt.[5][6][7]

The Influence of Solvent Properties

The choice of solvent is paramount in determining the extent of solubility. Key solvent properties to consider include:

-

Polarity (Dielectric Constant): Solvents with higher dielectric constants are generally more effective at solvating ions.

-

Hydrogen Bonding Capacity: Protic solvents, which can donate hydrogen bonds, are often excellent solvents for polar compounds with hydrogen bond accepting sites.

-

Dipole Moment: A significant dipole moment in the solvent can lead to favorable dipole-dipole interactions with the solute.

Representative Solubility Profile of this compound

While extensive, publicly available quantitative solubility data for this compound is limited, a qualitative and predictive assessment can be made based on its chemical structure and the principles outlined above. The following table presents a representative solubility profile in a selection of common organic solvents at ambient temperature. It is imperative to note that these values are illustrative and should be confirmed experimentally.

| Solvent | Solvent Type | Predicted Solubility ( g/100 mL) | Rationale |

| Methanol | Polar Protic | High | Strong hydrogen bonding interactions with the amine hydrochloride and ether linkage. |

| Ethanol | Polar Protic | Moderate to High | Similar to methanol, but slightly lower polarity may reduce solubility compared to methanol. |

| Isopropanol | Polar Protic | Moderate | Lower polarity and increased steric hindrance compared to methanol and ethanol. |

| Dichloromethane (DCM) | Polar Aprotic | Moderate | Can engage in dipole-dipole interactions. |

| Acetone | Polar Aprotic | Moderate | Good dipole moment and can accept hydrogen bonds. |

| Ethyl Acetate | Polar Aprotic | Low to Moderate | Less polar than acetone, limiting its solvating power for the hydrochloride salt. |

| Acetonitrile | Polar Aprotic | Moderate | High dipole moment, but a weaker hydrogen bond acceptor than other polar aprotic solvents. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Highly polar with a strong ability to solvate cations and anions. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Very high polarity and excellent solvating capabilities for a wide range of compounds. |

| Toluene | Non-Polar | Very Low | Limited intermolecular interactions with the polar functional groups of the hydrochloride salt. |

| Hexane | Non-Polar | Insoluble | Lacks the polarity to overcome the crystal lattice energy and solvate the ionic compound. |

Experimental Determination of Solubility: A Validated Protocol

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[8][9] This method is reliable and widely used in the pharmaceutical industry.[8] The following protocol is a detailed, step-by-step guide for the accurate determination of the solubility of this compound.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or sealed flasks

-

Thermostatic shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique.

-

pH meter (for aqueous-organic mixtures, if applicable)

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.[10]

-

Place the container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[10] Equilibrium is achieved when the concentration of the solute in the solution remains constant over time.[9]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a compatible filter to remove all solid particles.[10]

-

Immediately dilute the filtered sample with a suitable solvent to prevent precipitation upon cooling or solvent evaporation.[10] Record the dilution factor accurately.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent system.

-

Analyze the diluted sample and the standard solutions using a validated analytical method, such as HPLC.

-

Construct a calibration curve from the standard solutions (peak area vs. concentration).

-

Determine the concentration of this compound in the diluted sample by interpolating its peak area on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted supernatant by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or molarity).

-

Self-Validating System and Causality

-

Equilibrium Confirmation: To ensure true equilibrium solubility is measured, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility value should plateau, indicating that equilibrium has been reached.[10]

-

Solid Phase Analysis: After the experiment, the remaining solid can be analyzed (e.g., by DSC or XRPD) to confirm that no phase change or degradation of the compound has occurred during the experiment.

-

Temperature Control: Maintaining a constant and accurately recorded temperature is critical, as solubility is temperature-dependent.

Visualizing the Workflow and Key Relationships

Diagrams are essential for visualizing complex workflows and relationships, enhancing comprehension and ensuring procedural clarity.

Caption: Experimental workflow for the shake-flask solubility determination.

Caption: Logical relationship between compound properties and applications.

Safety Considerations

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound and organic solvents.[11][12] All work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or solvent vapors. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.[11][12]

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By integrating theoretical principles with a robust, validated experimental protocol, researchers are equipped with the necessary tools to accurately determine and understand the solubility profile of this important pharmaceutical intermediate. The insights gained from such studies are invaluable for the optimization of synthetic routes, purification strategies, and the development of effective drug formulations.

References

-

Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?[Link]

-

BioAssay Systems. Shake Flask Method Summary. [Link]

-

Dissolution Technologies. (2017, February). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

AxisPharm. Equilibrium Solubility Assays Protocol. [Link]

-

Biorelevant.com. Equilibrium solubility of a drug substance. [Link]

-

SciELO. (2014). Equilibrium solubility versus intrinsic dissolution: characterization of lamivudine, stavudine and zidovudine for BCS. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

TCI EUROPE N.V. (2018, October 3). SAFETY DATA SHEET. [Link]

-

Research Journal of Pharmaceutical Dosage Forms and Technology. (2012). Drug Dissolution Enhancement by Salt Formation: Current Prospects. [Link]

-

World Health Organization. (2019). Annex 4. [Link]

-

PMC - NIH. (2012). Drug Solubility: Importance and Enhancement Techniques. [Link]

-

ResearchGate. (2011). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

PubMed. (1983). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. [Link]

-

PubMed. (1982). Precaution on use of hydrochloride salts in pharmaceutical formulation. [Link]

-

World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. [Link]

-

P&S Chemicals. Product information, this compound. [Link]

-

MDPI. (2019). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

-

ResearchGate. (2025, August 7). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents | Request PDF. [Link]

-

Solubility of Things. 3-Chloro-4'-nitroaniline. [Link]

-

PubChem. 3-Chloroaniline. [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. scbt.com [scbt.com]

- 5. rjpdft.com [rjpdft.com]

- 6. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts [pubmed.ncbi.nlm.nih.gov]

- 7. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. biorelevant.com [biorelevant.com]

- 10. quora.com [quora.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

The Emergence of a Crucial Scaffold: A Technical Guide to 3-Chloro-4-phenoxyaniline Hydrochloride

Abstract

This technical guide provides an in-depth exploration of 3-chloro-4-phenoxyaniline hydrochloride (CAS 35734-64-6), a pivotal intermediate in contemporary medicinal chemistry. While not a therapeutic agent itself, its significance lies in its role as a fundamental building block in the synthesis of several targeted cancer therapies, particularly tyrosine kinase inhibitors (TKIs). This document will delve into the historical context of its rise to prominence, detail its synthesis and characterization, and elucidate its critical application in the development of life-saving pharmaceuticals. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering both a high-level strategic overview and granular, actionable protocols.

Discovery and Historical Perspective: A Legacy Forged in the Fight Against Cancer

The history of this compound is intrinsically linked to the paradigm shift in cancer treatment that began in the late 20th and early 21st centuries: the move towards targeted therapies. The discovery and validation of the Epidermal Growth Factor Receptor (EGFR) as a key driver in the proliferation of various cancer cells, particularly in non-small cell lung cancer, spurred a revolution in drug design. This era saw the development of small molecule tyrosine kinase inhibitors (TKIs) designed to specifically block the ATP-binding site of the EGFR, thereby inhibiting its oncogenic signaling.

It is within this dynamic landscape of medicinal chemistry that 3-chloro-4-phenoxyaniline emerged as a critical structural motif. While a definitive "discovery" paper for the compound itself is not readily apparent in early chemical literature, its importance grew exponentially with the design and synthesis of pioneering EGFR inhibitors. The unique arrangement of a chloro substituent ortho to the amine and a phenoxy group para to it proved to be an ideal scaffold for elaboration into potent and selective kinase inhibitors.

The true "discovery" of this compound's value, therefore, can be attributed to the medicinal chemists who first recognized its potential as a key intermediate. Its structure provided the necessary steric and electronic properties to orient functional groups for optimal interaction within the EGFR kinase domain. This diphenyl ether aniline derivative became a cornerstone in the synthesis of a new generation of anticancer drugs, solidifying its place in the annals of pharmaceutical development.

Physicochemical and Structural Characteristics

A thorough understanding of the physical and chemical properties of 3-chloro-4-phenoxyaniline and its hydrochloride salt is fundamental to its application in synthesis.

| Property | 3-Chloro-4-phenoxyaniline | This compound |

| CAS Number | 5335-29-5 | 35734-64-6[1] |

| Molecular Formula | C₁₂H₁₀ClNO | C₁₂H₁₁Cl₂NO[1] |

| Molecular Weight | 219.67 g/mol | 256.13 g/mol [1] |

| Appearance | Red to brown liquid or solid | Solid |

| Melting Point | 28 to 32 °C | Not specified, but expected to be higher than the free base |

| Boiling Point | 335.9 ± 32.0 °C (Predicted) | Not applicable (decomposes) |

| Solubility | Soluble in organic solvents | Soluble in polar solvents like water and alcohols |

| Storage | Sealed in dry, Store in refrigerator (2 to 8 °C) | Powder: -20°C for 3 years; In solvent: -80°C for 1 year[2] |

Note: Spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are available from various commercial suppliers.

Synthesis of 3-Chloro-4-phenoxyaniline: A Step-by-Step Technical Protocol

The synthesis of 3-chloro-4-phenoxyaniline is a multi-step process that hinges on two key chemical transformations: the formation of a diaryl ether via an Ullmann condensation and the subsequent reduction of a nitro group to an amine. The following protocol is a robust and well-established method, adapted from the synthesis of structurally similar compounds.

Synthesis Pathway Overview

Caption: General synthesis pathway for 3-Chloro-4-phenoxyaniline.

Step 1: Ullmann Condensation for Diaryl Ether Formation

This step involves the copper-catalyzed reaction between 3,4-dichloronitrobenzene and phenol to form the diaryl ether linkage. The electron-withdrawing nitro group on the dichlorobenzene ring activates the para-chloro position for nucleophilic aromatic substitution.

Protocol:

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine 3,4-dichloronitrobenzene (1.0 eq), phenol (1.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq) in a suitable high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Catalyst Addition: Add a catalytic amount of copper(I) iodide (CuI, 0.1 eq) and N,N'-dimethylethylenediamine (DMEDA, 0.2 eq) as a ligand to stabilize the copper catalyst and enhance its reactivity.

-

Reaction Execution: Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and pour it into a beaker containing water.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine to remove any remaining inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 3-chloro-4-phenoxynitrobenzene.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure nitro-intermediate.

Step 2: Reduction of the Nitro Group

The final step is the reduction of the nitro group of 3-chloro-4-phenoxynitrobenzene to the corresponding aniline. Several methods can be employed for this transformation, with iron in acetic acid being a cost-effective and high-yielding option.

Protocol:

-

Reaction Setup: In a round-bottom flask, suspend the purified 3-chloro-4-phenoxynitrobenzene (1.0 eq) in a mixture of ethanol and water (e.g., 5:1 v/v).

-

Reagent Addition: Add iron powder (Fe, 5.0 eq) and glacial acetic acid (a catalytic amount, e.g., 0.1 eq).

-

Reaction Execution: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. The reaction is typically complete within 2-4 hours, which can be confirmed by TLC analysis showing the disappearance of the starting material.

-

Work-up and Isolation:

-

Cool the reaction mixture and filter it through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 3-chloro-4-phenoxyaniline.

-

-

Purification and Salt Formation: The crude aniline can be purified by column chromatography. To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent like diethyl ether or isopropanol and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in isopropanol. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried.

Experimental Workflow Visualization

Caption: Detailed experimental workflow for the synthesis of this compound.

Application in Drug Development: A Key to Kinase Inhibition

The primary and most significant application of this compound is as a crucial intermediate in the synthesis of small-molecule kinase inhibitors. The aniline nitrogen serves as a key attachment point for the heterocyclic core of these drugs (often a quinazoline or a related scaffold), while the substituted phenoxy group occupies a hydrophobic pocket within the kinase's ATP-binding site.

A prominent example of a drug whose synthesis relies on a structurally analogous aniline is Lapatinib . Lapatinib is a dual tyrosine kinase inhibitor that targets both EGFR and HER2 (Human Epidermal Growth Factor Receptor 2). The synthesis of Lapatinib involves the coupling of a 3-chloro-4-(3-fluorobenzyloxy)aniline derivative with a quinazoline core. The 3-chloro-4-phenoxyaniline scaffold provides the foundational structure for this class of inhibitors.

The rationale behind the utility of this specific aniline derivative can be broken down as follows:

-

The Aniline Group: Provides a nucleophilic center for reaction with an activated heterocyclic core, forming the crucial amine linkage.

-

The 3-Chloro Group: This substituent introduces specific steric and electronic effects that can influence the conformation of the final drug molecule, enhancing its binding affinity and selectivity for the target kinase.

-

The 4-Phenoxy Group: This bulky, lipophilic group is critical for occupying a specific hydrophobic region in the kinase domain, contributing significantly to the overall binding energy and potency of the inhibitor.

The development of drugs like Lapatinib and other related TKIs has underscored the importance of having reliable and scalable synthetic routes to key intermediates like this compound.

Conclusion

This compound stands as a testament to the enabling power of synthetic chemistry in modern drug discovery. While it may not be a household name, its contribution to the development of targeted cancer therapies is undeniable. This guide has provided a comprehensive overview of its historical context, physicochemical properties, a detailed synthetic protocol, and its critical role in the synthesis of life-saving medicines. For researchers and professionals in the field, a thorough understanding of this key intermediate is not merely academic; it is a gateway to the innovation of the next generation of targeted therapeutics.

References

The following is a consolidated list of sources referenced in this guide.

-

This compound (C12H10ClNO). PubChemLite. [Link]

-

Product information, this compound. P&S Chemicals. [Link]

-

A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. National Center for Biotechnology Information. [Link]

-

3-CHLORO-4-(4-CHLOROPHENOXY)ANILINE. Global Substance Registration System. [Link]

-

Product information, 3-Chloro-4-phenoxyaniline. P&S Chemicals. [Link]

-

3-Chloro-4-[3-(cyclopropylmethoxy)phenoxy]aniline. PubChem. [Link]

-

3-Chloroaniline. PubChem. [Link]

- Method for synthesizing 3-chloro-4-methylaniline.

-

Synthesis of 3, 4, 5-trimethoxyaniline. ResearchGate. [Link]

-

5335-29-5 | 3-Chloro-4-phenoxyaniline. UB. [Link]

-

3-Phenoxyaniline. PubChem. [Link]

-